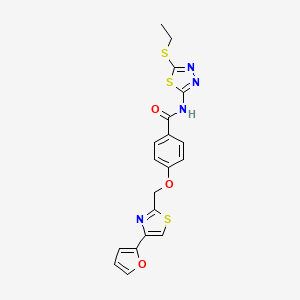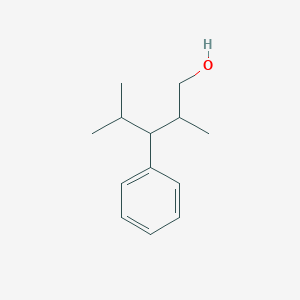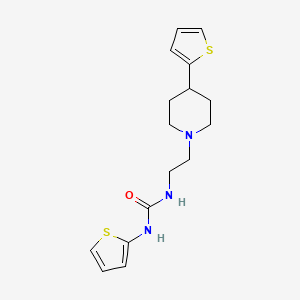
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a complex organic compound belonging to the family of thiadiazoles and thiazoles. These chemical classes are known for their diverse biological activities and applications in medicinal chemistry. The compound features various functional groups, making it a versatile candidate for chemical synthesis and applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide typically involves multi-step reactions. The process begins with the formation of the 1,3,4-thiadiazole core through the cyclization of appropriate precursors under specific conditions. The subsequent steps include the introduction of the ethylthio group and the formation of the thiazole ring through nucleophilic substitution reactions. The final step involves the coupling of the synthesized intermediate with 4-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Techniques such as continuous flow chemistry can be employed to enhance efficiency and yield. Optimized reaction conditions, including temperature, pressure, and solvent selection, are crucial to ensuring high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide undergoes various chemical reactions, such as:
Oxidation: : The compound can be oxidized to introduce sulfone or sulfoxide groups, enhancing its biological activity.
Reduction: : Reduction reactions can modify the thiadiazole and thiazole rings, leading to different derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid, typically under mild conditions.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used, often requiring inert atmosphere conditions.
Substitution: : Halogenating agents and strong bases are employed, with reactions typically conducted at moderate temperatures.
Major Products: The major products formed from these reactions include derivatives with enhanced biological properties, such as increased solubility, stability, or specific target interactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In the field of chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a valuable tool for designing new materials with specific properties.
Biology: Biologically, the compound has shown potential as an enzyme inhibitor and a ligand for various biomolecular targets. Its structural features enable interactions with proteins and nucleic acids, making it a candidate for studying biological processes.
Medicine: In medicinal chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is investigated for its therapeutic potential. It has exhibited activity against certain bacterial and fungal strains, as well as potential anti-cancer properties.
Industry: Industrially, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its versatility allows for modifications to enhance efficacy and safety in various applications.
Wirkmechanismus
Mechanism and Molecular Targets: The mechanism of action for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide involves the inhibition of specific enzymes and interaction with cellular receptors. The compound binds to active sites on enzymes, blocking their activity and disrupting metabolic pathways. It also interacts with cellular receptors, altering signal transduction and influencing cellular responses.
Pathways Involved: Key pathways affected by this compound include those related to cell division and apoptosis in cancer cells, as well as metabolic pathways in microbial organisms. The specific interactions at the molecular level enable selective targeting of diseased cells while minimizing effects on healthy tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(phenyl)thiazol-2-yl)methoxy)benzamide
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(pyridin-2-yl)thiazol-2-yl)methoxy)benzamide
Uniqueness: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide stands out due to its specific ethylthio substitution and the presence of both furan and thiazole rings. These features contribute to its unique chemical reactivity and biological activity, distinguishing it from similar compounds in terms of efficacy and selectivity.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S3/c1-2-27-19-23-22-18(29-19)21-17(24)12-5-7-13(8-6-12)26-10-16-20-14(11-28-16)15-4-3-9-25-15/h3-9,11H,2,10H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELNUFAXDJWADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2696607.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)


![1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2696614.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)



![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)
![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)
![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)
